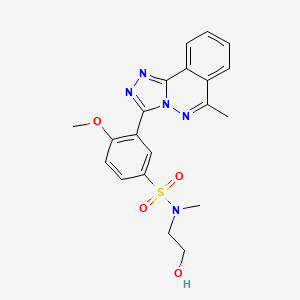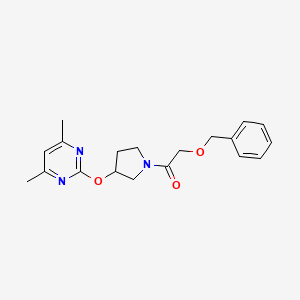![molecular formula C17H17Cl2N3O B2640496 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide CAS No. 1423713-59-0](/img/structure/B2640496.png)
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide is not fully understood, but it is believed to act through the modulation of several signaling pathways. The compound has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival. 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has also been shown to inhibit the activity of several enzymes, including HDAC6 and GSK3β, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce cell death in cancer cells and reduce neuroinflammation in neuronal cells. In animal models, 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide is its potent activity against several diseases. The compound has been shown to have activity against cancer, Alzheimer's disease, and Parkinson's disease, making it a promising therapeutic agent. However, one of the limitations of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide. One potential direction is the development of more potent analogs of the compound, which may have improved pharmacological properties. Another direction is the study of the compound in combination with other therapeutic agents, which may enhance its activity against cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide and identify potential targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The synthetic route involves the reaction of 4-chloroaniline with methyl 2-bromo-3-oxo-3-(4-chlorophenyl)propanoate to obtain the intermediate product, which is then reacted with 3-chloro-2-pyridinecarboxylic acid to yield 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide.
Applications De Recherche Scientifique
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells and induce cell death in vitro. In animal models, 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-22-9-8-14(16(22)11-2-5-13(18)6-3-11)21-17(23)12-4-7-15(19)20-10-12/h2-7,10,14,16H,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVLPWHMQZDMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2640418.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)


![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)
![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2640435.png)
